molecular formula C8H13ClN2 B1317442 2,4-Dimethylphenylhydrazine hydrochloride CAS No. 60480-83-3

2,4-Dimethylphenylhydrazine hydrochloride

Cat. No.: B1317442
CAS No.: 60480-83-3
M. Wt: 172.65 g/mol
InChI Key: ZLGXGLXFBMIVPU-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylhydrazine hydrochloride is a hydrazine derivative with the molecular formula C8H13ClN2. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

2,4-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis . The compound also interacts with various enzymes and proteins, influencing their activity. For example, it has been used in the synthesis of J147, a novel neurotrophic drug, indicating its potential interaction with neurotrophic factors and related proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activity . Additionally, it has been observed to have toxic effects on certain cell types, particularly at higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It forms hydrazones with aldehydes and ketones, which can influence the activity of enzymes involved in these reactions . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its activity . Long-term studies have shown that the compound’s stability can be affected by storage conditions, and its effects on cellular function may diminish over time . In vitro and in vivo studies have also indicated that prolonged exposure to the compound can lead to cumulative toxic effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhancement of cognitive function . At higher doses, it can cause toxic effects, including damage to the respiratory system and other organs . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels in cells . The compound’s interaction with enzymes involved in the formation of hydrazones and oximes is particularly noteworthy, as these reactions are crucial in organic synthesis and biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as its hygroscopic nature and stability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylphenylhydrazine hydrochloride can be synthesized from 2,4-dimethylaniline. The process involves the diazotization of 2,4-dimethylaniline followed by reduction with hydrazine hydrate. The reaction is typically carried out in an acidic medium, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethylphenylhydrazine hydrochloride is used in the synthesis of various compounds with significant scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylphenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

(2,4-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGXGLXFBMIVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975894
Record name (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60480-83-3
Record name (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylphenylhydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,4-Dimethylphenylhydrazine hydrochloride in the synthesis of pyrazole derivatives?

A1: this compound acts as a nucleophile in the synthesis of substituted pyrazoles. [] It reacts with chalcones, which are α,β-unsaturated ketones, via a cyclocondensation reaction. This reaction is catalyzed by hydrochloric acid and leads to the formation of the pyrazole ring structure. [] Essentially, the this compound provides the nitrogen atoms and part of the carbon skeleton that make up the final pyrazole ring.

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